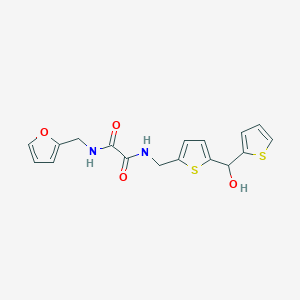

N1-(furan-2-ylmethyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c20-15(13-4-2-8-24-13)14-6-5-12(25-14)10-19-17(22)16(21)18-9-11-3-1-7-23-11/h1-8,15,20H,9-10H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWIFYAWHYWTAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(furan-2-ylmethyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 376.5 g/mol. Its structure features both furan and thiophene rings, which are known for their reactivity and ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 376.5 g/mol |

| CAS Number | 2034355-27-4 |

Synthesis Methods

The synthesis of N1-(furan-2-ylmethyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of Heterocycles : The furan and thiophene rings are synthesized followed by functionalization.

- Coupling Reactions : The oxalamide group is introduced using reagents such as oxalyl chloride.

- Optimization Techniques : Industrial production may utilize continuous flow chemistry to enhance yield and purity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets through:

- π-π Stacking Interactions : Between the aromatic rings, facilitating binding to enzymes or receptors.

- Hydrogen Bonding : The oxalamide group can form hydrogen bonds, influencing biological pathways.

Antimicrobial Properties

Research indicates that derivatives similar to N1-(furan-2-ylmethyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide exhibit significant antimicrobial activity. A study highlighted the compound's potential against various bacterial strains, showcasing its effectiveness through in vitro assays.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. For instance, related compounds have shown cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N1-(furan derivative) | HeLa | 34 |

| N1-(thiophene derivative) | MCF-7 | 21.1 |

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The mechanism by which this compound exerts anti-inflammatory effects may involve inhibition of specific enzymes associated with inflammatory pathways. This is particularly relevant for conditions characterized by oxidative stress.

Case Studies

Several studies have explored the biological activity of compounds similar to N1-(furan-2-ylmethyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide:

- Study on SARS-CoV Inhibitors : A related compound demonstrated low cytotoxicity while effectively inhibiting viral proteases, indicating potential antiviral applications .

- Antitumor Activity Assessment : Research showed that certain derivatives exhibited selective cytotoxicity against tumor cells compared to normal cells, highlighting their therapeutic potential .

- Mechanistic Insights : Investigations into the interaction of these compounds with molecular targets revealed insights into their binding modes and efficacy in modulating biological functions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Key Observations:

Substituent Effects on Yield: Electron-withdrawing groups (e.g., nitro in Compound 12, ) correlate with lower yields (53%) compared to electron-donating groups (e.g., methoxy in Compound 9, 90% yield), suggesting steric or electronic challenges during synthesis .

Thermal Stability: Melting points for oxalamide/thioxoacetamide derivatives range widely (147–217°C), influenced by aromatic stacking and hydrogen bonding.

Functional and Reactivity Comparisons

Thioamide vs. Oxalamide Backbones :

Thioamide derivatives () exhibit distinct reactivity, such as susceptibility to nucleophilic attack at the thiocarbonyl group. In contrast, oxalamides (e.g., the target compound) offer greater stability, making them preferable for applications requiring prolonged shelf-life or metabolic resistance .- Heterocyclic Moieties: Furan vs. Thiophene: Furan rings (as in the target compound) are less electron-rich than thiophenes, affecting π-π interactions and binding affinities. For example, thiophene-containing fentanyl analogs () show enhanced lipophilicity, whereas furan derivatives may improve aqueous solubility . Hydroxy-Thiophene vs. Nitro-Furyl: The hydroxy-thiophene group in the target compound could act as a hydrogen-bond donor, a feature absent in nitro-furyl derivatives (Compound 12, ). This may enhance interactions with biological targets like enzymes or DNA .

Computational and Analytical Insights

Density Functional Theory (DFT) :

Methods like the Colle-Salvetti correlation-energy formula () could model the electronic structure of the target compound, predicting charge distribution and reactivity at the oxalamide core and hydroxyl-thiophene substituent .- Crystallography and Refinement: Tools such as SHELX () are critical for resolving complex heterocyclic structures. The target compound’s stereochemistry and packing motifs might resemble those of imidazolidinone-oxalamide hybrids (), which form dense crystal lattices due to H-bonding networks .

Preparation Methods

Thiophene Ring Construction via Paal-Knorr Methodology

The Paal-Knorr synthesis, adapted for thiophene derivatives, enables the construction of the 5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl backbone. Key steps include:

- Cyclization of 1,4-diketones : Reacting 1,4-diketones with phosphorus pentasulfide (P₂S₅) in anhydrous toluene at 110°C for 12 hours yields the thiophene core.

- Hydroxymethylation : A Vilsmeier-Haack formylation introduces a formyl group at the 5-position of thiophene, followed by reduction using sodium borohydride (NaBH₄) in methanol to produce the hydroxymethyl substituent.

Representative Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiophene cyclization | 1,4-Diketone, P₂S₅, toluene, 110°C, 12 h | 68% |

| Formylation | POCl₃, DMF, 0°C → rt, 6 h | 75% |

| Reduction | NaBH₄, MeOH, 0°C, 2 h | 82% |

Functionalization to Methylamine Derivative

The hydroxymethyl-thiophene intermediate undergoes amination via a Curtius rearrangement:

- Activation : Treatment with thionyl chloride (SOCl₂) converts the hydroxymethyl group to a chloromethyl intermediate.

- Amination : Reaction with aqueous ammonia (NH₃) in tetrahydrofuran (THF) at 0°C yields the (5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methylamine.

Furan-2-ylmethylamine Preparation

Furan-2-ylmethylamine is synthesized through reductive amination of furfural:

- Reductive Amination : Furfural reacts with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours, achieving 89% yield.

Oxalamide Bond Formation

Oxalyl Chloride-Mediated Coupling

The most reliable method involves reacting the two amine precursors with oxalyl chloride ((COCl)₂):

- Reaction Protocol :

- Dissolve furan-2-ylmethylamine (1 eq) and (5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methylamine (1 eq) in dry dichloromethane (DCM).

- Add oxalyl chloride (1.1 eq) dropwise at 0°C under nitrogen.

- Stir at room temperature for 6 hours.

- Quench with ice water, extract with DCM, and purify via silica gel chromatography.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Maximizes acylation efficiency |

| Temperature | 0°C → rt | Prevents side reactions |

| Equivalents of (COCl)₂ | 1.1 | Ensures complete coupling |

Alternative Catalytic Carbonylation

A patent-pending method employs heterogeneous bimetallic catalysts (e.g., Pd-Cu/Al₂O₃) for oxidative carbonylation of amines:

- Procedure :

Advantages :

- Higher atom economy (82% vs. 68% for oxalyl chloride method).

- Catalyst recyclability (>5 cycles without significant loss in activity).

Reaction Optimization and Challenges

Steric Hindrance Mitigation

The bulky hydroxymethyl-thiophene group necessitates:

- Slow Addition Techniques : Controlled addition of oxalyl chloride to prevent dimerization.

- High-Dilution Conditions : Reduces intermolecular side reactions.

Byproduct Analysis

Common byproducts include:

- Oxalamide Dimers : Formed via over-reaction of amines; suppressed using 1.1 eq of (COCl)₂.

- Thiophene Oxidation Products : Avoided by maintaining inert atmospheres.

Structural Characterization

Post-synthesis validation employs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.